molecular formula C13H8N4 B2923089 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 72860-56-1

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2923089
CAS No.: 72860-56-1
M. Wt: 220.235
InChI Key: JEIMLAZQABXLEV-UHFFFAOYSA-N
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Description

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyrimidine ring, with a phenyl group at the 7-position and a cyano group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-phenylpyrazole with ethyl cyanoacetate under basic conditions, followed by cyclization with formamide. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials with unique electronic properties

Comparison with Similar Compounds

  • 7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Comparison: Compared to its analogs, 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the phenyl group at the 7-position enhances its lipophilicity, potentially improving its ability to cross cell membranes. The cyano group at the 3-position also provides a site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with varying biological activities .

Properties

IUPAC Name

7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4/c14-8-11-9-16-17-12(6-7-15-13(11)17)10-4-2-1-3-5-10/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIMLAZQABXLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A reaction mixture comprising 4.32 g. of 3-aminopyrazole-4-carbonitrile, 7.0 g. of 3-dimethylaminoacrylophenone and 25 ml. of glacial acetic acid is refluxed for 7 hours. The mixture is evaporated and the residue is treated as described in Example 1, giving the desired product, m.p. 230°-232° C.
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